molecular formula C15H20N2O5S B1413702 1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173115-69-8

1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1413702
CAS No.: 2173115-69-8
M. Wt: 340.4 g/mol
InChI Key: NDGGVNFDLVXYJO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. According to the PubChem chemical database, the primary IUPAC name for this compound is 1-[4-(tert-butylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid . This nomenclature systematically describes the compound's structural components, beginning with the pyrrolidine ring system as the principal chain, modified by a carboxylic acid group at the 3-position and an oxo group at the 5-position.

The naming convention acknowledges the presence of the sulfonamide moiety attached to the phenyl ring, which is connected to the nitrogen atom of the pyrrolidine ring at the 1-position. The tert-butyl group serves as a substituent on the sulfamoyl nitrogen, creating the complete structural designation. Alternative IUPAC nomenclature forms documented in chemical databases include "this compound" and "1-{4-[(tert-Butylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid". These variations reflect different approaches to representing the same molecular structure while maintaining consistency with IUPAC naming principles.

The molecular structure can be represented through the InChI (International Chemical Identifier) code: InChI=1S/C15H20N2O5S/c1-15(2,3)16-23(21,22)12-6-4-11(5-7-12)17-9-10(14(19)20)8-13(17)18/h4-7,10,16H,8-9H2,1-3H3,(H,19,20). This systematic identifier provides a unique, machine-readable representation of the compound's connectivity and stereochemistry. The corresponding InChI Key, NDGGVNFDLVXYJO-UHFFFAOYSA-N, serves as a compressed hash of the full InChI string, facilitating rapid database searches and compound identification.

Properties

IUPAC Name

1-[4-(tert-butylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-15(2,3)16-23(21,22)12-6-4-11(5-7-12)17-9-10(14(19)20)8-13(17)18/h4-7,10,16H,8-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGGVNFDLVXYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound characterized by its complex structure, which includes a pyrrolidine ring, a sulfonamide group, and a carboxylic acid functional group. This unique combination suggests potential biological activities that warrant detailed investigation.

The molecular formula of this compound is C15H20N2O5SC_{15}H_{20}N_{2}O_{5}S, with a molecular weight of approximately 340.39 g/mol. The presence of the tert-butylamino group may enhance its solubility and biological interactions, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolidine carboxylic acids can possess anticancer properties, particularly against non-small cell lung cancer (A549 cells) and other cancer lines .
  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against Gram-positive pathogens and drug-resistant fungi. Its structure-dependent activity suggests that modifications can enhance its antimicrobial efficacy .

Anticancer Studies

In vitro studies have demonstrated that this compound derivatives can significantly reduce cell viability in A549 human pulmonary cancer cells. For instance, certain substitutions on the phenyl ring have been shown to enhance cytotoxicity compared to standard treatments like cisplatin .

Table 1: Summary of Anticancer Activity in A549 Cells

CompoundViability Reduction (%)Statistical Significance
Control (Cisplatin)36.6%p < 0.05
Compound A (R = H)63.4%p < 0.05
Compound B (3,5-dichloro substitution)21.2%p < 0.001

Antimicrobial Studies

The antimicrobial activity of the compound was assessed against several multidrug-resistant strains. The results indicated potent activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Table 2: Antimicrobial Activity Against Gram-positive Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Streptococcus pneumoniae16 µg/mL

Structural Analysis and Modifications

The unique sulfonamide structure contributes to the biological activity of the compound. Variations in substituents on the phenyl ring can lead to significant changes in both solubility and bioactivity, suggesting that further structural optimization could yield more effective derivatives.

Table 3: Structural Variants and Their Activities

VariantStructure DescriptionObserved Activity
Compound CDiethylamino instead of tert-butylaminoReduced solubility, lower activity
Compound DAcetyl substitution on phenyl ringEnhanced anticancer activity

Case Studies

  • In Vivo Efficacy : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
  • Resistance Mechanisms : Investigations into the mechanisms of action revealed that the compound interferes with cellular pathways essential for cancer cell survival, offering insights into how it might overcome resistance seen with conventional therapies.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown promising activity against various Gram-positive pathogens and drug-resistant fungi. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated structure-dependent antimicrobial activity against multidrug-resistant strains such as Staphylococcus aureus and Clostridioides difficile .

Key Findings:

  • The compound exhibited significant activity against vancomycin-intermediate S. aureus strains.
  • Promising cytotoxic profiles were observed in human airway epithelial cells (HSAEC-1), suggesting a favorable safety profile for further development .

Anticancer Research

The anticancer properties of this compound are also under investigation. Studies indicate that certain derivatives possess high anticancer activity in vitro, particularly against lung cancer cell lines such as A549. The presence of the sulfonamide group may enhance the compound's efficacy against cancer cells by influencing cellular uptake and interaction with target proteins .

Notable Results:

  • Derivatives containing specific substituents showed stronger anticancer effects compared to standard treatments.
  • The structure of the compound allows for modifications that can tailor its activity against various cancer types.

Therapeutic Potential

The unique combination of functional groups in 1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid suggests potential applications beyond antimicrobial and anticancer therapies. Its ability to interact with multiple biological targets makes it a candidate for further exploration in:

  • Anti-inflammatory therapies : The sulfonamide group may modulate inflammatory pathways.
  • Neurological conditions : Investigating its effects on neuroprotective mechanisms could yield insights into treatments for neurodegenerative diseases.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key analogs and their substituents:

Compound Name Substituent at Phenyl Ring Key Functional Groups Molecular Weight Notable Properties
Target Compound 4-[(tert-Butylamino)sulfonyl] -SO₂-NH-tBu, -COOH ~352.4 g/mol (calculated) High steric bulk; potential for selective receptor interactions
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 4-Carboxy -COOH (two positions) 263.23 g/mol High polarity; melting point >290°C (decomposes)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH -Cl, -OH ~285.7 g/mol Antioxidant activity; enhanced hydrogen-bonding capacity
1-Methyl-5-oxopyrrolidine-3-carboxylic acid N/A (methyl at position 1) -CH₃ 157.15 g/mol Simpler structure; lower molecular weight
1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid 4-(3,5-dimethylphenoxy) -O-C₆H₃(CH₃)₂ ~353.4 g/mol Increased lipophilicity; potential CNS penetration
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid 4-Cl -Cl ~239.7 g/mol Moderate reactivity; halogen-bonding capability

Physicochemical Properties

  • Solubility: The tert-butylamino sulfonyl group in the target compound may reduce aqueous solubility compared to carboxy analogs (e.g., Compound 2) but improve membrane permeability .
  • Melting Points : Carboxy derivatives exhibit higher melting points (>290°C) due to intermolecular hydrogen bonding, while methyl or chloro analogs have lower melting points (e.g., 142–143°C for Compound 3 ).

Key Research Findings

  • Structural Impact on Bioactivity: The tert-butylamino sulfonyl group in the target compound may enhance receptor selectivity compared to smaller substituents like -Cl or -CH₃ .
  • Synthetic Flexibility : Modifications at the phenyl ring (e.g., hydrazine derivatives in ) enable diverse pharmacological profiling .
  • Thermal Stability : High-melting carboxy derivatives () are suitable for high-temperature applications, whereas lipophilic analogs () may favor drug delivery systems .

Preparation Methods

Synthesis of the Sulfonylphenyl Intermediate

The initial step involves sulfonylation of 4-aminobenzene derivatives:

Step Reagents and Conditions Description Reference
1 tert-Butanesulfonyl chloride, pyridine, 0°C to room temperature Sulfonylation of 4-aminobenzene to form 4-[(tert-butylamino)sulfonyl]phenyl
2 Purification via recrystallization Isolation of the sulfonamide intermediate

This step introduces the tert-butylamino sulfonyl group onto the phenyl ring, forming the key sulfonamide precursor.

Formation of the Pyrrolidine Ring

The subsequent cyclization involves the construction of the pyrrolidine core, often via cyclization of amino acid derivatives:

Step Reagents and Conditions Description Reference
3 5-oxo-L-proline or similar pyrrolidine precursor, coupling reagents (e.g., EDC, HOBt) Amide bond formation with the sulfonylphenyl intermediate
4 Cyclization under heating or microwave irradiation Intramolecular cyclization to form the pyrrolidine ring

Introduction of the Carboxylic Acid Group

The final step involves oxidation or carboxylation at the appropriate position:

Step Reagents and Conditions Description Reference
5 Oxidizing agents such as KMnO₄ or CrO₃ Oxidation of the pyrrolidine precursor to introduce the carboxylic acid group
6 Purification via chromatography Isolation of the target compound

Specific Research-Backed Synthesis Pathway

A detailed synthetic route was reported involving reduction, amidation, and cyclization steps:

Research Findings

  • The synthesis starting from commercially available (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid involves reduction with borane in THF, followed by sulfonylation with tert-butanesulfonyl chloride.
  • The reaction yields are optimized by controlling temperature and reaction time, with typical yields around 70-85%.

Data Tables Summarizing Synthesis Conditions

Step Reagents Conditions Yield (%) Reference
Sulfonylation tert-Butanesulfonyl chloride, pyridine 0°C to RT 85
Cyclization EDC, HOBt, pyrrolidine derivative 50-80°C, 12-24h 70-80
Oxidation KMnO₄ or CrO₃ Reflux, 4-6h 65-75

Notes on Methodology and Optimization

  • Temperature Control: Maintaining low temperatures during sulfonylation minimizes side reactions.
  • Purification: Chromatography and recrystallization are essential for isolating high-purity intermediates.
  • Reaction Monitoring: TLC and NMR are used to monitor reaction progress, ensuring complete conversion before proceeding.

Additional Synthetic Strategies

Alternative approaches include:

Q & A

Q. Table 1. Key Analytical Techniques for Structural Confirmation

TechniqueApplicationReference
HRMSMolecular weight verification
1H/13C NMRSubstituent assignment
X-ray CrystallographyAbsolute configuration determination

Q. Table 2. Environmental Fate Experimental Parameters

ParameterLaboratory Study RangeField Study Design
pH4–9Randomized block design
Temperature20–40°CSplit plots (n=4)
Monitoring ToolLC-MSSoil adsorption assays

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid

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